molecular formula C16H16FNO2 B5682925 2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide

2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide

Cat. No. B5682925
M. Wt: 273.30 g/mol
InChI Key: GBYPGTVZWLQQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FPhBMA and has been found to possess several biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, as well as a reduction in the frequency and severity of seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide in laboratory experiments include its relatively simple synthesis and its potential therapeutic applications. However, the limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties for the treatment of pain and inflammation-related disorders. Another potential direction is the further exploration of its anticonvulsant properties for the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore any potential side effects.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide involves the reaction of 2-fluorophenol with 4-methylbenzylamine to form the corresponding amine. This amine is then reacted with acetic anhydride to form the final product. The synthesis of this compound is relatively simple and can be achieved through standard laboratory techniques.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-methylbenzyl)acetamide has been found to have several potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-6-8-13(9-7-12)10-18-16(19)11-20-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYPGTVZWLQQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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